4-Methyl-3-nitrophenylboronic acid
Overview
Description
4-Methyl-3-nitrophenylboronic acid is a chemical compound that is related to various nitrophenylboronic acids and derivatives. These compounds are of interest due to their potential applications in catalysis, synthesis of pharmaceuticals, and materials science. Although the provided papers do not directly discuss 4-Methyl-3-nitrophenylboronic acid, they do provide insights into the behavior and characteristics of structurally related compounds, which can be informative for understanding the properties and reactivity of 4-Methyl-3-nitrophenylboronic acid.
Synthesis Analysis
The synthesis of ortho-nitrophenylboronic acids, which are structurally related to 4-Methyl-3-nitrophenylboronic acid, can be achieved through I–Mg exchange followed by quenching with trimethyl borate. This method is notable for its use of commercially available reagents and its rapid execution, typically within an hour . This suggests that similar methods could potentially be adapted for the synthesis of 4-Methyl-3-nitrophenylboronic acid, with the expectation of good yields and straightforward procedures.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-Methyl-3-nitrophenylboronic acid, such as methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, has been determined using crystallographic methods . These studies reveal details such as intramolecular hydrogen bonding, which could also be relevant to the molecular structure of 4-Methyl-3-nitrophenylboronic acid. Understanding the crystal structure can provide insights into the reactivity and potential applications of the compound.
Chemical Reactions Analysis
The ortho-substituent on phenylboronic acids, such as 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to play a crucial role in catalytic processes, such as the dehydrative condensation between carboxylic acids and amines . This indicates that the position and nature of substituents on the phenyl ring of phenylboronic acids can significantly influence their chemical reactivity. Therefore, the methyl and nitro groups on 4-Methyl-3-nitrophenylboronic acid are likely to affect its participation in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenylboronic acids and their derivatives can be influenced by their molecular structure, as seen in the polymorphism of 2-(4-nitrophenyl)acetic acid . The presence of different substituents and their positions can lead to variations in molecular conformation and intermolecular interactions, such as hydrogen bonding and dipole-dipole contacts. These factors are critical in determining the solubility, stability, and overall physical behavior of the compound, which would also apply to 4-Methyl-3-nitrophenylboronic acid.
Scientific Research Applications
1. Antimalarial Activity Research
4-Methyl-3-nitrophenylboronic acid has been involved in the synthesis of compounds with potential antimalarial activity. For instance, Görlitzer et al. (2006) utilized a derivative of this compound in the synthesis of thieno[3,4-c]quinoline-4-yl-amines. These compounds were tested for their in vitro antimalarial activity against Plasmodium falciparum strains, showing significant activity, which highlights the potential of 4-methyl-3-nitrophenylboronic acid in antimalarial drug development (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
2. Environmental Bioremediation
Research by Bhushan et al. (2000) indicates the application of 4-methyl-3-nitrophenylboronic acid in environmental science. Their study focuses on the biodegradation of 3-methyl-4-nitrophenol, a major breakdown product of certain pesticides, highlighting the relevance of this compound in studies related to environmental decontamination and bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
3. Nanocomposite Catalysis
The catalytic properties of nanocomposites involving 4-methyl-3-nitrophenylboronic acid have been explored. Hatamifard et al. (2016) discussed the use of an Ag/zeolite nanocomposite, which included 4-methyl-3-nitrophenylboronic acid, for catalytic applications such as the oxidative hydroxylation of phenylboronic acid and reduction of various dyes at room temperature. This showcases the compound's potential in the field of catalysis and nanotechnology (Hatamifard, Nasrollahzadeh, & Sajadi, 2016).
4. Sugar Detection Techniques
The modified forms of phenylboronic acids, including 3-nitrophenylboronic acid, have been used to enhance the sensitivity of sugar detection methods. Zhang and Chen (2010) reported the use of 3-nitrophenylboronic acid in reactive desorption electrospray ionization (DESI) for the detection of sugars, showcasing improved sensitivity due to the stabilization of the resulting boronate ester anion (Zhang & Chen, 2010).
5. Synthesis of Functionalized Derivatives
Collibee and Yu (2005) demonstrated the synthesis of a variety of ortho-nitrophenylboronic acids, which are structurally related to 4-methyl-3-nitrophenylboronic acid. Their method allowed the preparation of these compounds with functional groups like cyano, nitro, and ester, which are essential for further chemical applications (Collibee & Yu, 2005).
Safety And Hazards
4-Methyl-3-nitrophenylboronic acid is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
properties
IUPAC Name |
(4-methyl-3-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVXBRTNVFKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378514 | |
Record name | 4-Methyl-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-nitrophenylboronic acid | |
CAS RN |
80500-27-2 | |
Record name | 4-Methyl-3-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-3-nitrobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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